molecular formula C9H13NO6 B11718277 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate CAS No. 123502-58-9

2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate

Cat. No.: B11718277
CAS No.: 123502-58-9
M. Wt: 231.20 g/mol
InChI Key: PXQHLLVZZMVCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate is a chemical compound with the molecular formula C9H13NO6. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reagent in organic synthesis and has significant importance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(2-hydroxyethoxy)propanoic acid. The reaction is carried out under inert atmosphere conditions, often at low temperatures to ensure the stability of the product . The purity of the compound is usually maintained at 95% or higher .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the presence of the 2,5-dioxopyrrolidin-1-yl group, which acts as an activating agent. The compound targets specific molecular pathways, depending on the context of its use, such as in the modification of proteins or the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate apart is its specific structure that allows for the formation of stable amide bonds under mild conditions. This makes it particularly useful in applications where maintaining the integrity of sensitive biomolecules is crucial .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2-hydroxyethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO6/c11-4-6-15-5-3-9(14)16-10-7(12)1-2-8(10)13/h11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQHLLVZZMVCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123502-58-9
Details Compound: Polyethylene glycol N-hydroxysuccinimidylpropionate
Record name Polyethylene glycol N-hydroxysuccinimidylpropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123502-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101222949
Record name Polyethylene glycol N-hydroxysuccinimidylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123502-58-9
Record name Polyethylene glycol N-hydroxysuccinimidylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101222949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.